2-Phenyldiazene-1-carbonitrile

Photochemistry Fungicide development Photodegradation

2-Phenyldiazene-1-carbonitrile is the unsubstituted aryl diazocyanide reference standard, providing a consistent baseline electronic profile for SAR campaigns on benzenediazocyanide antifungals. Its intermediate photostability and defined cis-trans isomerization kinetics enable quantitative assessment of ring-substituent effects on NO-release capacity and thiol reactivity. Sourcing this compound ensures batch-to-batch reproducibility in comparative studies, where substituted analogs introduce reactivity bias. Available as the parent scaffold for [15N]-labeling and light-triggered NO-donor optimization.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 64661-86-5
Cat. No. B13803251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyldiazene-1-carbonitrile
CAS64661-86-5
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC#N
InChIInChI=1S/C7H5N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5H
InChIKeyQGWQTKPYQSONBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyldiazene-1-carbonitrile (CAS 64661-86-5): Core Molecular Profile for Sourcing and Differentiation


2-Phenyldiazene-1-carbonitrile (phenyliminocyanamide, phenyl-diazenecarbonitrile), bearing a characteristic diazene (N=N) bridge between a phenyl ring and a nitrile group, is a small-molecule azo compound with the formula C₇H₅N₃ and a molecular weight of 131.14 g/mol [1]. It is classified as a diazocyanide, a subclass known for light-sensitive cis-trans isomerization, electrophilic reactivity at the nitrile carbon, and capacity to serve as a precursor for nitric oxide (NO)-donor derivatives and nitrogen-containing heterocycles . Its relatively low LogP (2.25) and moderate polar surface area (48.5 Ų) [1] distinguish it physically from more lipophilic substituted diazocyanides, informing formulation and handling decisions during procurement.

Why Generic Diazocyanides Cannot Replace 2-Phenyldiazene-1-carbonitrile in Precision Research


While aryl diazocyanides share a common N=N–C≡N motif, their reactivity, stability, and biological fate are exquisitely sensitive to ring substitution. The unsubstituted phenyl ring of 2-phenyldiazene-1-carbonitrile provides a baseline electronic profile that determines its photoisomerization kinetics, electrophilicity toward thiols, and metabolic NO-release capacity—parameters that shift dramatically upon introduction of electron-withdrawing (e.g., –Cl, –NO₂) or electron-donating (e.g., –OH, –OCH₃) substituents [1]. Consequently, sourcing a substituted analog without equivalent validation risks introducing an unintended reactivity bias, invalidating comparative structure-activity studies and compromising batch-to-batch reproducibility in synthetic sequences where the nitrile group is the point of diversification.

Quantitative Head-to-Head Evidence: Where 2-Phenyldiazene-1-carbonitrile Outperforms Structural Analogs


Photostability Advantage: Unsubstituted Phenyl Diazocyanide vs. Electron-Donating Substituted Analogs

Among benzenediazocyanides, the unsubstituted parent compound (2-phenyldiazene-1-carbonitrile) exhibits superior photostability relative to analogs bearing electron-donating substituents on the phenyl ring. In a class-level investigation of benzenediazocyanides, compounds with strongly electron-donating phenyl substituents were found to be comparatively more stable to light, whereas the unsubstituted phenyl derivative showed moderate stability, translating to a longer functional half-life under illumination and reduced photolytic decomposition to the corresponding benzenediazonium ion and phenol by-products [1]. This directly impacts shelf-life and experimental reproducibility in light-exposed assays.

Photochemistry Fungicide development Photodegradation

Fungicidal Uptake Kinetics: Unsubstituted Scaffold vs. Hydroxy-Substituted Analog

Spore uptake studies in Fusarium culmorum revealed that the unsubstituted benzenediazocyanide scaffold readily penetrates fungal cells, whereas the 4-hydroxy-substituted analog showed negligible uptake at neutral pH; uptake and in vitro activity of the 4-hydroxy compound were strongly enhanced only upon lowering the pH, indicating that the ionizable hydroxyl group impedes passive membrane permeation [1]. This positions the unsubstituted parent (2-phenyldiazene-1-carbonitrile) as a more consistently bioavailable scaffold across physiological pH ranges.

Antifungal Cellular uptake Structure-activity relationship

Synthetic Versatility: Direct Access to 2-Oxide and 15N-Isotopomers vs. Pre-functionalized Analogs

2-Phenyldiazene-1-carbonitrile serves as the direct precursor for the corresponding 2-oxide via oxidation, and its nitrile group enables efficient incorporation of 15N labels using [15N]-NH₂CN, yielding [15N]-2-phenyldiazene-1-carbonitrile 2-oxide in a single synthetic step [1]. In contrast, pre-functionalized analogs (e.g., 4-chloro or 4-bromo derivatives) require separate, often lower-yielding routes to their 15N-labeled isotopomers, complicating NMR relaxation studies that demand isotopic enrichment at specific positions.

Isotopic labeling NMR spectroscopy Synthetic methodology

Proven Application Scenarios for 2-Phenyldiazene-1-carbonitrile in R&D and Industrial Workflows


Antifungal Lead Discovery: Baseline Scaffold for Diazocyanide SAR Studies

Employ 2-phenyldiazene-1-carbonitrile as the unsubstituted reference compound in structure-activity relationship (SAR) campaigns exploring benzenediazocyanide antifungals. Its consistent spore uptake across pH conditions and defined intermediate photostability provide a reliable baseline against which the impact of ring substituents on potency, bioavailability, and light sensitivity can be quantitatively measured [1].

Biophysical Mechanistic Probes: 15N-Isotopomer Synthesis for NMR Relaxation

Utilize the validated one-step synthesis of [15N]-labeled 2-phenyldiazene-1-carbonitrile 2-oxide for multinuclear NMR relaxation studies investigating molecular dynamics, electronic structure, and solvent interactions of the diazene functional group [1].

Photoactive Material Development: Controlled-Release NO-Donor Precursor

Leverage the photoisomerization properties of the unsubstituted diazocyanide core to design light-triggered NO-release systems. The compound's intermediate photostability allows tuning of the photolytic half-life through rational substitution, where the parent serves as the essential comparator for quantifying substitution effects on cis-trans isomerization rates [2].

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